Methylmercury benzoate

Description

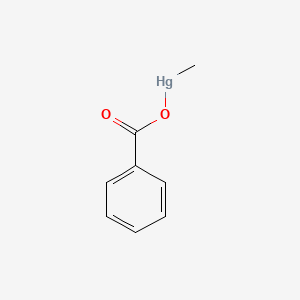

Methylmercury benzoate (CAS No. 3626-13-9) is an organomercury compound with the molecular formula C₈H₈HgO₂. It is classified as a fungicide and pesticide, primarily used in agricultural and industrial applications . Structurally, it consists of a methylmercury cation (CH₃Hg⁺) bonded to a benzoate anion (C₆H₅COO⁻), which confers both lipophilic and reactive properties. Regulatory frameworks, such as the Toyota Manufacturing Standard (2020), explicitly ban its use due to its high toxicity and environmental persistence . The compound’s neurotoxic effects are linked to its ability to accumulate in biological tissues and induce oxidative stress, as demonstrated in studies on methylmercury exposure in rat brains .

Properties

CAS No. |

3626-13-9 |

|---|---|

Molecular Formula |

C8H8HgO2 |

Molecular Weight |

336.74 g/mol |

IUPAC Name |

benzoyloxy(methyl)mercury |

InChI |

InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1 |

InChI Key |

WKDZZKIPDBZSRW-UHFFFAOYSA-M |

SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

Other CAS No. |

3626-13-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ligand Exchange Reactions with Thiols and Selenols

Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:

-

Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.

-

Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .

Table 1: Activation Energies for Peroxide Reduction

| System | Activation Energy (kcal/mol) |

|---|---|

| Free Sec | 6.77 |

| MeHg-Sec Complex | 3.65 |

| Free Cys | 10.27 |

| MeHg-Cys Complex | 7.33 |

Data sourced from density functional theory (DFT) calculations .

Hydrolysis of the Benzoate Ester

The ester group in this compound is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:

-

Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.

-

Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.

-

Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH 3) | Benzoic acid + MeHgOH | H₃O⁺ |

| Basic (pH 10) | Sodium benzoate + MeHgO | NaOH |

Inferred from methyl benzoate reactivity and mercury chemistry .

Redox Interactions

This compound may participate in redox cycles, though direct studies are sparse:

-

Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .

-

Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .

Thermal Decomposition

While not explicitly studied for this compound, organomercury compounds generally decompose at elevated temperatures:

-

Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.

-

Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .

Biological Implications

The compound’s reactivity underpins its neurotoxicity:

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Organomercury compounds share a mercury atom covalently bonded to organic groups but differ in toxicity, stability, and applications. Below is a detailed comparison:

Structural and Chemical Properties

| Compound Name | CAS No. | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Methylmercury benzoate | 3626-13-9 | C₈H₈HgO₂ | Methylmercury + benzoate ester |

| Methylmercury acetate | 108-07-6 | C₃H₆HgO₂ | Methylmercury + acetate ester |

| Phenylmercury benzoate | 94-43-9 | C₁₃H₁₂HgO₂ | Phenylmercury + benzoate ester |

| Methylmercury 8-quinolinolate | 86-85-1 | C₁₀H₉HgNO | Methylmercury + 8-hydroxyquinoline ligand |

- This compound and methylmercury acetate differ in their ester groups, impacting solubility and volatility.

- Phenylmercury benzoate substitutes the methyl group with a phenyl ring, reducing acute toxicity but increasing environmental persistence due to aromatic stability .

Research Findings and Key Data

- Environmental Impact : Methylmercury compounds, including the benzoate derivative, contribute to long-term contamination in aquatic systems. Sediment cores from Lake Melville revealed methylmercury accumulation linked to hydroelectric projects, highlighting its environmental mobility .

- Synthetic Pathways: this compound can be synthesized via mercury(II) acetate reactions with benzoic acid derivatives, analogous to methods used for other organomercury compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.